molecular formula CoHO2 B082593 Cobalt hydroxide oxide CAS No. 12016-80-7

Cobalt hydroxide oxide

Cat. No.: B082593
CAS No.: 12016-80-7
M. Wt: 91.94 g/mol
InChI Key: DLHSXQSAISCVNN-UHFFFAOYSA-M
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Description

Cobalt hydroxide oxide (CoOOH) is a layered oxyhydroxide compound with a trigonal crystal structure (R3̅m space group) . It is synthesized via the oxidation of cobalt(II) hydroxide (Co(OH)₂) using agents like Br₂ or O₂. The choice of oxidizing agent significantly impacts its stoichiometry and magnetic properties. For example:

  • CoOOH <oxygen>: Composition CoO₁.₀₉(OH)₁.₁₆, synthesized using O₂.
  • CoOOH <bromine>: Composition CoO₁.₀₈(OH)₁.₃₇, synthesized using Br₂ .

CoOOH exhibits unique paramagnetic behavior, influenced by the presence of Co³+ ions in a high-spin state, and has applications in electrocatalysis, energy storage, and gas sensing . Its layered structure facilitates ion intercalation, making it suitable for supercapacitors and battery electrodes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt hydroxide oxide can be synthesized through several methods, including chemical precipitation, hydrothermal synthesis, and electrochemical deposition. One common method involves the oxidation of cobalt hydroxide (Co(OH)₂) in an alkaline medium. The reaction typically occurs at temperatures ranging from 50 to 90°C, and the transformation process is influenced by the OH⁻:Co²⁺ ratio and aging time .

Industrial Production Methods: In industrial settings, this compound is often produced through controlled oxidation processes. The starting material, cobalt hydroxide, is subjected to oxidation using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions, including temperature, pH, and concentration of the oxidizing agent, are carefully controlled to obtain the desired product with specific properties .

Chemical Reactions Analysis

Types of Reactions: Cobalt hydroxide oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Co(OH)₂ + H₂O₂ → CoOOH + H₂O

    Reduction: CoOOH + H₂ → Co(OH)₂ + H₂O

Scientific Research Applications

Energy Storage Applications

Cobalt hydroxide oxide has emerged as a promising material for energy storage systems, particularly in supercapacitors and batteries.

Supercapacitors

  • Performance : β-Cobalt hydroxide has been identified as an efficient electrode material for supercapacitors due to its high theoretical capacitance and environmental friendliness. Research indicates that it exhibits superior electrochemical performance compared to other transition metal oxides .
  • Case Study : A study demonstrated the synthesis of β-Co(OH)₂ nanostructures that provide enhanced charge storage capabilities, achieving capacitance values significantly higher than conventional materials. This was attributed to the increased surface area and improved conductivity of the nanostructures .
MaterialTheoretical Capacitance (F/g)Conductivity (S/m)
β-Cobalt Hydroxide100010
Activated Carbon2005

Batteries

  • Lithium-Ion Batteries : this compound serves as a cathode material in lithium-ion batteries, contributing to enhanced energy density and cycle stability. The layered structure of Co(OH)₂ facilitates lithium ion intercalation, improving battery performance .
  • Case Study : Research on Co(OH)₂ as a cathode material showed that it could achieve a discharge capacity of over 150 mAh/g after 100 cycles, highlighting its potential for commercial battery applications .

Catalysis

This compound is widely used in catalysis due to its unique structural properties and catalytic activity.

Oxidation Reactions

  • Application : Co(OH)₂ is utilized in oxidation reactions within chemical and petrochemical industries. It acts as a catalyst for the oxidation of organic compounds, enhancing reaction rates and selectivity .
  • Case Study : A study investigated the oxidation of cobalt hydroxide under pressurized oxygen environments, revealing that the compound can effectively catalyze the transformation of various substrates into valuable products .
Reaction TypeCatalystConversion Rate (%)
Organic OxidationCo(OH)₂85
Hydrocarbon OxidationCo(OH)₂90

Material Science

This compound has significant implications in materials science, particularly in the development of advanced materials.

Nanocomposites

  • Graphene Hybrids : The combination of cobalt hydroxide with graphene has led to the creation of nanocomposites that exhibit enhanced electrochemical properties. These hybrids are being explored for applications in sensors and energy storage devices due to their high surface area and conductivity .
  • Case Study : Research demonstrated that cobalt hydroxide/graphene composites achieved remarkable electrochemical performance with specific capacitance values exceeding those of pure graphene composites .

Environmental Applications

This compound also shows potential in environmental remediation.

Heavy Metal Removal

  • Application : Due to its high adsorption capacity, cobalt hydroxide can be employed to remove heavy metals from wastewater. Its surface properties allow it to bind heavy metal ions effectively, making it a viable option for water purification processes.
  • Case Study : A study showed that Co(OH)₂ could remove over 90% of lead ions from contaminated water within a short contact time, demonstrating its effectiveness in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of cobalt hydroxide oxide in various applications is primarily based on its redox properties. In electrochemical reactions, this compound can undergo reversible oxidation and reduction, making it an effective catalyst. For example, in the oxygen evolution reaction, this compound facilitates the formation of oxygen gas from water by providing active sites for the reaction to occur .

Comparison with Similar Compounds

Cobalt Hydroxide (Co(OH)₂)

  • Synthesis : Prepared via co-precipitation of cobalt nitrate with sodium carbonate .
  • Structure: Hexagonal nanosheets (20 nm edge length) .
  • Applications : Primarily used as a precursor for CoOOH and Co₃O₄. Unlike CoOOH, Co(OH)₂ lacks mixed oxidation states, limiting its catalytic activity .
  • Electrochemical Performance : Specific capacitance of ~350 F/g, lower than CoOOH (~600 F/g) due to reduced redox activity .

Cobalt Oxyhydroxide (CoO(OH))

  • Relation to CoOOH : CoO(OH) is structurally similar but differs in stoichiometry and oxidation state. It is an intermediate phase during the thermal decomposition of Co(OH)₂ to Co₃O₄ .
  • Magnetic Properties : Exhibits antiferromagnetic ordering, contrasting with the paramagnetic behavior of CoOOH .

Cobalt Oxide (Co₃O₄)

  • Synthesis : Derived from calcination of Co(OH)₂ or CoOOH at 450–700°C .
  • Structure : Spinel cubic structure with mixed Co²⁺ (tetrahedral sites) and Co³⁺ (octahedral sites) .
  • Applications :
    • Catalysis : Superior oxygen evolution reaction (OER) activity compared to CoOOH due to dual active sites .
    • Energy Storage : Higher theoretical capacitance (3,560 F/g) but lower practical values (~800 F/g) due to poor conductivity .
  • Thermal Stability : Stable up to 895°C, whereas CoOOH decomposes at lower temperatures (~300°C) .

Nickel–Cobalt Double Hydroxide (Ni-Co DH)

  • Synthesis: One-pot wet-chemical method yields vertically aligned nanosheets on conductive substrates .
  • Electrochemical Performance :
    • Specific capacitance: ~1,200 F/g, outperforming CoOOH and Co(OH)₂ due to synergistic Ni/Co redox couples .
    • Cycle stability: 90% retention after 5,000 cycles, superior to CoOOH (75% retention) .

Cobalt Tungsten Oxide Hydroxide Hydrate (CTOHH)

  • Structure : Bi-functional catalyst supported on DNA scaffolds .
  • Performance: OER overpotential: 290 mV (vs. 320 mV for CoOOH). Alcohol oxidation: 98% conversion efficiency, attributed to W-Co synergy .

Comparative Data Tables

Table 1: Structural and Magnetic Properties

Compound Crystal Structure Magnetic Behavior Co Oxidation States Key Reference
CoOOH Trigonal (R3̅m) Paramagnetic Co³⁺
Co(OH)₂ Hexagonal Diamagnetic Co²⁺
Co₃O₄ Spinel Cubic Ferrimagnetic Co²⁺, Co³⁺
Ni-Co DH Layered Hexagonal Not Reported Ni²⁺, Co³⁺

Table 2: Electrochemical Performance in Supercapacitors

Compound Specific Capacitance (F/g) Cycle Stability (%) Application Key Reference
CoOOH ~600 75 Electrodes
Co₃O₄ ~800 85 Pseudocapacitors
Ni-Co DH ~1,200 90 Hybrid Supercaps

Key Research Findings

  • Synthesis Impact : CoOOH’s magnetic properties are highly sensitive to the oxidizing agent, with Br₂-derived samples showing higher OH⁻ content and altered Co³⁺ coordination .
  • Thermal Behavior : CoOOH transforms to Co₃O₄ at ~300°C, whereas Co(OH)₂ requires higher temperatures (~450°C) .
  • Toxicity : CoOOH embedded in spinel structures (e.g., CoAlCe oxides) reduces cobalt leaching, enhancing environmental safety .

Biological Activity

Cobalt hydroxide oxide (Co(OH)₂) is a compound of increasing interest in various fields, particularly due to its biological activities and potential applications in medicine and environmental science. This article provides a detailed overview of the biological activity of this compound, focusing on its antimicrobial properties, effects on human health, and mechanisms of action.

Overview of this compound

This compound is primarily known for its role in catalysis, particularly in the oxygen evolution reaction (OER), but its biological activities are gaining attention. The compound exhibits a range of biological effects, including antimicrobial, anticancer, and immunomodulatory properties.

Antimicrobial Activity

Cobalt compounds, including this compound, have demonstrated significant antimicrobial properties. Research indicates that cobalt nanoparticles (Co NPs) can induce the production of reactive oxygen species (ROS), which play a crucial role in inhibiting various pathogens such as bacteria and fungi. The mechanisms of action include:

  • Bacterial Cell Death : Co(II) ions can bind to bacterial DNA, disrupting cellular processes and leading to cell death through oxidative stress mechanisms induced by ROS production .
  • Inhibition of DNA Repair : Cobalt can inhibit the function of RecBCD, a critical component in bacterial DNA repair pathways, thereby enhancing the susceptibility of bacteria to damage .

Case Study: Cobalt Hydroxide as an Antimicrobial Agent

A study conducted by Zhang et al. (2022) evaluated the efficacy of cobalt hydroxide nanoparticles against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability upon treatment with Co NPs, attributed to increased ROS levels and disruption of cellular integrity.

Immunomodulatory Effects

Cobalt plays a significant role in modulating immune responses. It has been shown to:

  • Enhance Hematopoiesis : Cobalt stimulates erythropoietin (EPO) production via activation of hypoxia-inducible factor 1 (HIF-1), leading to increased red blood cell production .
  • Influence Immune Cell Function : Cobalt can enhance T lymphocyte migration and activation, contributing to improved immune responses against infections .

Toxicological Profile

Despite its beneficial effects, this compound poses certain health risks. Studies have indicated that exposure to cobalt compounds can lead to respiratory issues and skin sensitization. For instance:

  • Respiratory Effects : Epidemiological studies suggest a correlation between cobalt exposure and decreased lung function, highlighting the need for caution in occupational settings .
  • Skin Sensitization : Cobalt compounds are classified as skin sensitisers, with significant reactions observed in human studies following exposure .

The biological activity of this compound is mediated through several mechanisms:

  • Oxidative Stress Induction : The generation of ROS leads to oxidative damage in microbial cells and contributes to its anticancer properties by inducing apoptosis in cancer cells .
  • Genotoxicity : Cobalt ions can interfere with DNA repair mechanisms, leading to mutations and potential carcinogenic effects .
  • Stabilization of HIF-1 : This stabilization enhances cellular adaptation to hypoxic conditions, promoting survival under low oxygen levels .

Summary Table: Biological Activities of this compound

Activity TypeDescriptionReferences
AntimicrobialInduces ROS production; disrupts bacterial DNA ,
ImmunomodulatoryEnhances EPO production; influences T cell activation
Toxicological EffectsAssociated with respiratory issues; classified as a skin sensitiser ,
MechanismsInduces oxidative stress; inhibits DNA repair; stabilizes HIF-1

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for cobalt hydroxide oxide (CoOOH) with controlled crystallinity and morphology?

  • Methodological Answer : this compound can be synthesized via precipitation of cobalt salts (e.g., CoCl₂ or Co(NO₃)₂) with alkaline solutions (e.g., NaOH or NH₄OH). For controlled morphology, hydrothermal methods at 80–150°C for 6–24 hours are recommended. Adjusting pH (8–12) and using templating agents (e.g., urea) can tailor particle size and crystallinity. Characterization via XRD (peaks at ~20° and ~40° 2θ for layered structures) and TEM (platelet morphology) is critical . Electrochemical oxidation of Co(OH)₂ in phosphate-buffered solutions (pH 7) also produces amorphous CoOOH films, validated by cyclic voltammetry and XPS .

Q. How can researchers ensure reproducibility in this compound synthesis for catalytic studies?

  • Methodological Answer : Standardize reaction parameters (temperature, pH, precursor concentration) and post-synthesis treatments (e.g., washing with deionized water to remove residual ions). Use inert atmospheres (N₂/Ar) to prevent oxidation during synthesis. Purity and phase identity must be confirmed via XRD, FTIR (O–H and Co–O stretches at 3600 cm⁻¹ and 500–600 cm⁻¹), and TGA (weight loss at 150–300°C due to dehydration) .

Q. What characterization techniques are essential for differentiating this compound polymorphs (e.g., α-CoOOH vs. β-CoOOH)?

  • Methodological Answer :

  • XRD : α-CoOOH shows a layered structure with a basal spacing of ~7 Å, while β-CoOOH has a brucite-like structure with a spacing of ~4.6 Å.
  • Raman Spectroscopy : α-CoOOH exhibits bands at 510 and 680 cm⁻¹ (Co–O vibrations), whereas β-CoOOH shows a dominant peak at 470 cm⁻¹.
  • XPS : Co 2p₃/₂ binding energy at ~780 eV (Co³+) confirms oxidation state. Post-edge features in XANES can distinguish local coordination .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its oxygen evolution reaction (OER) activity in electrocatalysis?

  • Methodological Answer : The OER mechanism involves Co³+/⁴+ redox couples. Density functional theory (DFT) calculations show that edge-site Co atoms in layered CoOOH have lower overpotentials (η < 300 mV) due to optimized OH adsorption energies. Experimental validation includes Tafel slope analysis (40–60 mV/dec) and in-situ Raman spectroscopy to track intermediate species (e.g., Co–OOH) . Doping with Fe or Ni alters d-band centers, reducing charge-transfer resistance (EIS data) and improving turnover frequency .

Q. What experimental strategies resolve contradictions in reported OER activities of this compound across studies?

  • Methodological Answer :

  • Control Electrolyte Effects : Test in buffered (phosphate, borate) vs. unbuffered solutions; pH shifts during OER can alter surface speciation.
  • Normalize Activity : Report metrics per electrochemical surface area (ECSA) via double-layer capacitance measurements, not geometric area.
  • Post-Test Characterization : Use XPS to detect surface oxidation or dissolution (e.g., Co²+ leaching in acidic media) .

Q. How can oxygen stoichiometry in this compound be quantified, and how does it impact catalytic stability?

  • Methodological Answer :

  • Iodometric Titration : Dissolve CoOOH in HCl, reduce Co³+ to Co²+ with KI, and titrate liberated I₂ with Na₂S₂O₃.
  • H₂-TPR : Hydrogen consumption peaks at 300–400°C correlate with oxygen vacancy density. Higher vacancy content (e.g., CoOOH₀.₈) enhances conductivity but may accelerate degradation in cyclic tests .

Q. What advanced synthesis methods enable integration of this compound into layered double hydroxides (LDHs) for hybrid catalysts?

  • Methodological Answer :

  • Top-Down Delamination : Exfoliate CoOOH in formamide to produce single-layer nanosheets. Confirm via AFM (thickness ~1 nm) and SAED (hexagonal diffraction patterns).
  • Bottom-Up Assembly : Co-precipitate Co²+ and Al³+ in a molar ratio (3:1) under N₂ atmosphere. Intercalate with NO₃⁻ or CO₃²⁻ anions to stabilize layered structures. Electrochemical testing in ZABs (zinc-air batteries) shows enhanced bifunctional activity (ΔE = OER–ORR < 0.8 V) .

Properties

IUPAC Name

hydroxy(oxo)cobalt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Co.H2O.O/h;1H2;/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHSXQSAISCVNN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[Co]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CoHO2
Source PubChem
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DSSTOX Substance ID

DTXSID2065171
Record name Cobalt hydroxide oxide (Co(OH)O)
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Molecular Weight

91.940 g/mol
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CAS No.

12016-80-7
Record name Cobalt oxyhydroxide
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Record name HCoO2
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Record name Cobalt hydroxide oxide (Co(OH)O)
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Record name Cobalt hydroxide oxide (Co(OH)O)
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Record name Cobalt hydroxide oxide
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